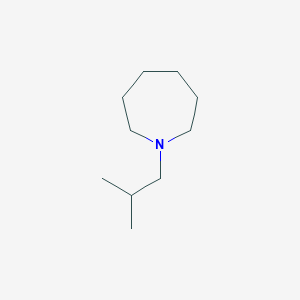
1-(2-Methylpropyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropyl)azepane is an organic compound belonging to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a 2-methylpropyl group attached to the azepane ring. Azepanes are known for their versatility in synthetic chemistry and their applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)azepane can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylpropylamine with a suitable dihaloalkane, such as 1,6-dibromohexane, in the presence of a base like sodium hydride, can lead to the formation of this compound. The reaction typically requires refluxing in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-(2-Methylpropyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding azepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the azepane ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of azepane derivatives with additional functional groups.
Reduction: Formation of reduced azepane compounds.
Substitution: Formation of substituted azepane derivatives.
科学的研究の応用
1-(2-Methylpropyl)azepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(2-Methylpropyl)azepane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepane ring can act as a nucleophile, participating in various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
類似化合物との比較
1-(2-Methylpropyl)azepane can be compared with other similar compounds, such as:
Azepane: The parent compound without the 2-methylpropyl group.
Hexahydroazepine: A fully saturated azepane derivative.
Homopiperidine: Another seven-membered heterocyclic compound with a nitrogen atom.
Uniqueness: this compound is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and physical properties
By understanding the detailed aspects of this compound, researchers can explore its full potential in various scientific and industrial fields.
特性
CAS番号 |
39198-11-3 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC名 |
1-(2-methylpropyl)azepane |
InChI |
InChI=1S/C10H21N/c1-10(2)9-11-7-5-3-4-6-8-11/h10H,3-9H2,1-2H3 |
InChIキー |
IZGYFULUQYCHTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


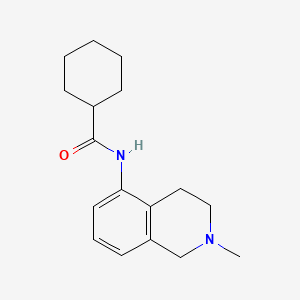
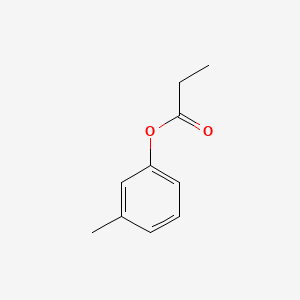
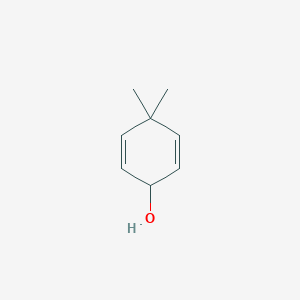

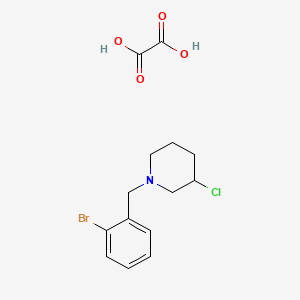
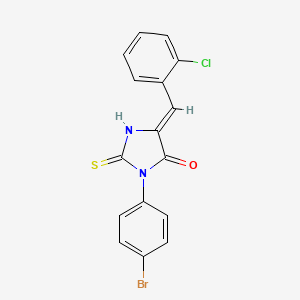
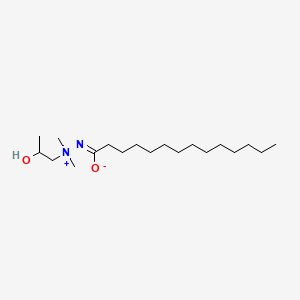

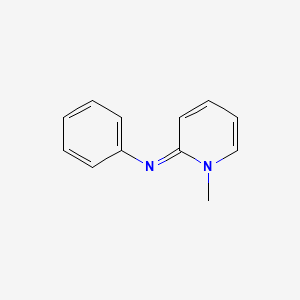
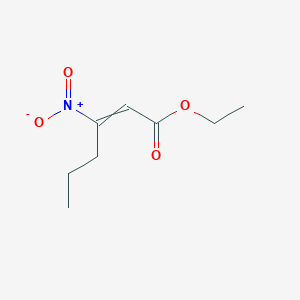
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)


